3-Chloroisonicotinic acid
CAS No.: 88912-27-0
Cat. No.: VC21318329
Molecular Formula: C6H4ClNO2
Molecular Weight: 157.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88912-27-0 |
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Molecular Formula | C6H4ClNO2 |
Molecular Weight | 157.55 g/mol |
IUPAC Name | 3-chloropyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C6H4ClNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10) |
Standard InChI Key | MYAZXWFEMDJTFE-UHFFFAOYSA-N |
SMILES | C1=CN=CC(=C1C(=O)O)Cl |
Canonical SMILES | C1=CN=CC(=C1C(=O)O)Cl |
Introduction
Chemical Structure and Properties
3-Chloroisonicotinic acid (CAS: 88912-27-0) is a pyridine derivative featuring a chlorine atom at the 3-position and a carboxylic acid group at the 4-position of the pyridine ring. Its molecular formula is C6H4ClNO2 with a molecular weight of 157.55 g/mol . The compound's structure contributes to its distinct chemical reactivity and crystallization behavior.
The physical and chemical properties of 3-Chloroisonicotinic acid are summarized in the following table:
Property | Value |
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Molecular Formula | C6H4ClNO2 |
Molecular Weight | 157.55 g/mol |
Melting Point | 227-231°C (decomposition) |
Boiling Point | 387.0±22.0°C (Predicted) |
Density | 1.470±0.06 g/cm³ (Predicted) |
pKa | 0.12±0.25 (Predicted) |
Physical Appearance | Solution; Brown to dark green to black |
Storage Conditions | Inert atmosphere, Room Temperature |
This compound demonstrates significant thermal stability, as evidenced by its high melting and boiling points, making it suitable for various chemical transformations that require elevated temperatures .
Polymorphic Behavior
Crystalline Forms
One of the most intriguing aspects of 3-Chloroisonicotinic acid is its ability to crystallize in three distinct polymorphic forms, designated as Forms I, II, and III. Each form exhibits a unique molecular conformation, leading to different crystalline arrangements and physical properties .
Conformational Differences
First principles investigations have revealed that the 3-Chloroisonicotinic acid molecule adopts different conformations in each of its crystal forms. These conformational differences primarily involve variations in the orientation of the carboxylic acid group relative to the pyridine ring and the positioning of the chlorine atom .
Thermodynamic Stability
The three crystal forms of 3-Chloroisonicotinic acid possess different lattice energies, which correlate directly with their relative thermodynamic stabilities. Research has demonstrated that the sum of intermolecular interaction energies in each crystal form exhibits a linear relationship with the corresponding lattice energy, providing insight into the relative stability of each polymorph .
Intermolecular Interactions and Crystal Packing
Hirshfeld Surface Analysis
Hirshfeld surface analysis has been employed to characterize the intermolecular interactions in the crystal structures of 3-Chloroisonicotinic acid. This analytical approach provides a visual representation of the molecular surface based on electron density, highlighting regions involved in significant intermolecular contacts .
QTAIM Analysis
Quantum Theory of Atoms in Molecules (QTAIM) analyses have been conducted to evaluate the intermolecular interactions between molecular pairs in each crystal form. These analyses correlate with Hirshfeld surface data, demonstrating that crystal stability is closely associated with the nature and strength of intermolecular interactions involving the conformer in the asymmetric unit of the crystal .
Structure-Property Relationships
The polymorphic behavior of 3-Chloroisonicotinic acid provides valuable insights into the relationship between molecular conformation, crystal packing, and physical properties. Understanding these relationships is crucial for crystal engineering and the development of materials with specific physical and chemical characteristics .
Applications and Uses
Pharmaceutical Applications
3-Chloroisonicotinic acid is classified under pharmaceutical product categories, indicating its significance in drug development and pharmaceutical research . The presence of both a carboxylic acid group and a chlorine substituent provides multiple sites for chemical modification, making it valuable as a precursor for various bioactive compounds.
Chemical Synthesis
The compound is recognized as an important building block in organic synthesis, particularly for the preparation of more complex heterocyclic systems . The reactive chlorine substituent allows for various cross-coupling reactions, nucleophilic substitutions, and other transformations that can lead to structurally diverse derivatives.
Research Applications
The unique polymorphic behavior of 3-Chloroisonicotinic acid makes it an excellent model system for studying crystallization processes, polymorphism, and structure-property relationships. These studies contribute to fundamental understanding in crystal engineering and materials science .
Precaution Category | Recommended Measures |
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Personal Protection | Wear appropriate protective clothing, gloves, and eye protection |
Storage | Store in a tightly closed container in an inert atmosphere at room temperature |
Handling | Work in a well-ventilated area or under a fume hood |
Disposal | Follow local regulations for hazardous waste disposal |
Emergency Response | Have appropriate first aid measures readily available |
Market Overview
The global market for 3-Chloroisonicotinic acid has been the subject of comprehensive analysis covering manufacturing technologies, production trends, and key market players . The compound's importance in pharmaceutical synthesis and as a chemical intermediate contributes to its commercial significance.
Manufacturing Technology
The manufacturing technology for 3-Chloroisonicotinic acid has evolved over time, with ongoing developments aimed at improving production efficiency, yield, and product purity . These advancements are crucial for meeting the growing demand for high-quality chemical intermediates in various industries.
Market Players
Multiple manufacturers are involved in the production and distribution of 3-Chloroisonicotinic acid globally . The competitive landscape includes companies specializing in fine chemicals, pharmaceutical intermediates, and custom synthesis services.
Analytical Methods
Characterization Techniques
Various analytical techniques are employed for the characterization of 3-Chloroisonicotinic acid, including:
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X-ray crystallography for determination of crystal structure
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Differential scanning calorimetry (DSC) for thermal analysis
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Infrared and Raman spectroscopy for vibrational analysis
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Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation
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Mass spectrometry for molecular weight determination and fragmentation pattern analysis
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